molecular formula C8H10INO B3030416 3-Iodo-2-propoxypyridine CAS No. 902837-45-0

3-Iodo-2-propoxypyridine

Cat. No.: B3030416
CAS No.: 902837-45-0
M. Wt: 263.08
InChI Key: WWMBXRKMRZDRFH-UHFFFAOYSA-N
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Description

3-Iodo-2-propoxypyridine is a useful research compound. Its molecular formula is C8H10INO and its molecular weight is 263.08. The purity is usually 95%.
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Scientific Research Applications

Recyclable Oxidation Reagent

3-Iodo-2-propoxypyridine is identified as a recyclable reagent for the oxidation of sulfides and alcohols. Its reduced form can be effectively separated and recovered from reaction mixtures, highlighting its potential for sustainable chemical processes (Yoshimura et al., 2011).

Substrate for Site-Selective Electrophilic Substitutions

This compound serves as a versatile substrate in site-selective electrophilic substitutions, demonstrating its utility in synthetic chemistry for creating diverse molecular structures (Mongin et al., 1998).

Synthesis of Imidazo[1,2-a]pyridines

It is instrumental in the Cu(I)-catalyzed synthesis of 2-iodo-imidazo[1,2-a]pyridines, showcasing its role in the development of compounds that could serve as active pharmaceutical ingredients (Dheer et al., 2016).

Formation of Iodo[1,3]dioxolo[4,5-c]pyridines

Unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines from 3-alkoxypyridin-4-ols, facilitated by iodine or tetramethylammonium dichloroiodate, reveals its potential in the synthesis of novel organic structures (Lechel et al., 2012).

Halogen Bonding in Solid State Complexes

Investigations into iodine-rich iodobismuthates(III) complexes, where this compound derivatives could theoretically be involved, shed light on halogen bonding and its implications for material science and photovoltaic applications (Adonin et al., 2020).

Safety and Hazards

3-Iodo-2-propoxypyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . If it comes into contact with the skin, it should be washed off immediately with plenty of soap and water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

Relevant Papers I found a paper that discusses the preparation of new pyridine-based hypervalent iodine reagents, which includes 2-(dichloroiodo)pyridine and 2-(dichloroiodo)-3-propoxypyridine . The paper provides information on the preparation, structure, and oxidative reactivity of these compounds .

Mechanism of Action

Mode of Action

3-Iodo-2-propoxypyridine is likely to interact with its targets through covalent bonding, given its iodine atom’s ability to form strong covalent bonds. The exact mode of action would depend on the specific reaction conditions and the other reactants present .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction it is involved in . As a reagent in organic synthesis, it could contribute to the formation of a wide variety of products, each with its own set of effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals . For instance, it should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

Disclaimer: Always refer to the appropriate safety data sheets (SDS) for comprehensive information on the handling and potential hazards of chemical substances .

Properties

IUPAC Name

3-iodo-2-propoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMBXRKMRZDRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654795
Record name 3-Iodo-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-45-0
Record name 3-Iodo-2-propoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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